Pyrogallol triacetate
CAS No.: 525-52-0
Cat. No.: VC0540746
Molecular Formula: C12H12O6
Molecular Weight: 252.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 525-52-0 |
|---|---|
| Molecular Formula | C12H12O6 |
| Molecular Weight | 252.22 g/mol |
| IUPAC Name | (2,3-diacetyloxyphenyl) acetate |
| Standard InChI | InChI=1S/C12H12O6/c1-7(13)16-10-5-4-6-11(17-8(2)14)12(10)18-9(3)15/h4-6H,1-3H3 |
| Standard InChI Key | AQGLTPNHAAVOKN-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Pyrogallol triacetate, systematically named 1,2,3-triacetoxybenzene, is characterized by the acetylation of all three hydroxyl groups on the pyrogallol backbone. Its IUPAC name, (2,3-diacetyloxyphenyl) acetate, reflects the substitution pattern on the aromatic ring . The molecular structure (Fig. 1) consists of a benzene ring with three acetate groups at the 1, 2, and 3 positions, conferring lipophilicity and reduced reactivity compared to pyrogallol.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 525-52-0 | |
| Molecular Formula | ||
| Molecular Weight | 252.22 g/mol | |
| Synonyms | Acetpyrogall, Lenigallol | |
| SMILES | CC(=O)OC1=C(C(=CC=C1)OC(=O)C)OC(=O)C |
Synthesis and Production Methods
Acetylation of Pyrogallol
The most direct synthesis involves acetylation of pyrogallol using acetic anhydride in the presence of a catalyst such as pyridine:
This method, described in a 1983 patent, yields pyrogallol triacetate in 0.5% yield after recrystallization from methanol . The low yield underscores challenges in achieving complete acetylation without side reactions.
Deoximation of Cyclohexane-1,2,3-trione Oxime Derivatives
An alternative route involves deoximation of cyclohexane-1,2,3-trione oxime derivatives under acidic conditions. For example, heating the dioxime with 20% acetic acid at 40–60°C for 8 days produces pyrogallol, which is subsequently acetylated . This method, while lengthier, avoids reliance on plant-derived gallic acid, addressing supply-chain limitations .
Table 2: Comparative Synthesis Conditions
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Direct Acetylation | Acetic anhydride, pyridine | 0.5% | |
| Deoximation-Hydrolysis | HCl, HO, 40–60°C | 0.8% |
Industrial and Research Applications
Intermediate in Pyrogallol Production
Pyrogallol triacetate serves as a stable intermediate in the synthesis of pyrogallol, a compound critical in pesticide formulations (e.g., 2,2-dimethyl-1,3-benzodioxol-4-yl methylcarbamate) . The acetyl groups protect the hydroxyl moieties during storage and transport, with subsequent hydrolysis regenerating active pyrogallol.
Organic Synthesis
In synthetic chemistry, the compound acts as a protecting group for polyhydroxy aromatic systems. Its lipophilicity improves solubility in organic solvents, facilitating reactions in non-polar media . For example, it is used in the preparation of dendrimers and polymer precursors requiring selective deprotection.
| Aspect | Guideline | Source |
|---|---|---|
| Storage | Room temperature, dry environment | |
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat | |
| Disposal | Follow local hazardous waste regulations |
Analytical Characterization
Spectroscopic Methods
-
IR Spectroscopy: Strong absorbance at 1740–1760 cm (C=O stretch) and 1220–1250 cm (C-O ester) .
-
Mass Spectrometry: Molecular ion peak at m/z 252.22 (M), with fragments at m/z 210 (loss of CHCO) and m/z 168 (loss of 2×CHCO) .
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves pyrogallol triacetate at ~12.3 min retention time, enabling purity assessment .
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